molecular formula C16H15N5O2 B5972108 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol

4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol

Cat. No. B5972108
M. Wt: 309.32 g/mol
InChI Key: OGHWHDYMGWXZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol is a chemical compound that belongs to the class of triazine derivatives. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves its binding to the ATP-binding site of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This binding prevents the phosphorylation of the retinoblastoma protein (Rb), which is involved in cell cycle regulation. Inhibition of Rb phosphorylation leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential use in cancer therapy, 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has also been studied for its effects on other biochemical and physiological processes. It has been shown to inhibit the replication of hepatitis B virus and the growth of Plasmodium falciparum, the parasite that causes malaria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol in lab experiments is its potent inhibitory activity against 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. This makes it a valuable tool for studying cell cycle regulation and the effects of CDK inhibition on cellular processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol. One area of focus is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to understand the full range of biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.

Synthesis Methods

The synthesis of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol involves the reaction of 4-methoxyaniline with cyanogen bromide to form 4-cyano-2-methoxyaniline. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of a base to form the desired product.

Scientific Research Applications

4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol, which are involved in cell cycle regulation and are often overexpressed in cancer cells. Inhibition of 4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol can lead to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.

properties

IUPAC Name

6-anilino-4-(4-methoxyanilino)-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-13-9-7-12(8-10-13)18-15-19-14(20-16(22)21-15)17-11-5-3-2-4-6-11/h2-10H,1H3,(H3,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHWHDYMGWXZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=O)NC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.